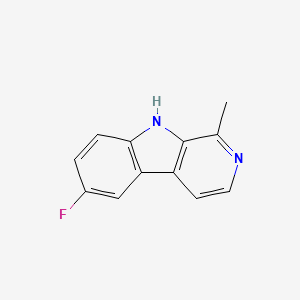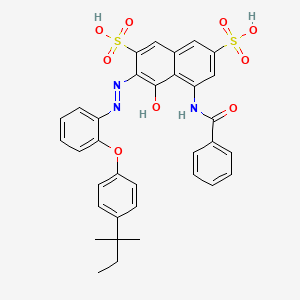
5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is a complex organic compound with a unique structure that includes benzoylamino, hydroxy, phenoxy, and azo groups. This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid typically involves multiple steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Azo Coupling Reaction: The azo group is formed by coupling a diazonium salt with a phenol or aniline derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzoylamino and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Binding to Proteins: The benzoylamino and azo groups can form hydrogen bonds and hydrophobic interactions with proteins, altering their function.
Electron Transfer: The hydroxy and azo groups can participate in redox reactions, facilitating electron transfer processes.
Complex Formation: The sulfonic acid groups enhance the solubility and stability of the compound, allowing it to form complexes with metal ions and other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- **4-Hydroxy-3-((2-(4-tert-butyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
- **5-(Benzoylamino)-4-hydroxy-3-((2-(4-methyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
Uniqueness
5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and enhances its binding affinity to certain molecular targets compared to similar compounds.
Propiedades
Número CAS |
93762-36-8 |
|---|---|
Fórmula molecular |
C34H31N3O9S2 |
Peso molecular |
689.8 g/mol |
Nombre IUPAC |
5-benzamido-4-hydroxy-3-[[2-[4-(2-methylbutan-2-yl)phenoxy]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H31N3O9S2/c1-4-34(2,3)23-14-16-24(17-15-23)46-28-13-9-8-12-26(28)36-37-31-29(48(43,44)45)19-22-18-25(47(40,41)42)20-27(30(22)32(31)38)35-33(39)21-10-6-5-7-11-21/h5-20,38H,4H2,1-3H3,(H,35,39)(H,40,41,42)(H,43,44,45) |
Clave InChI |
RQAWHRHMPIPFDC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC(=O)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


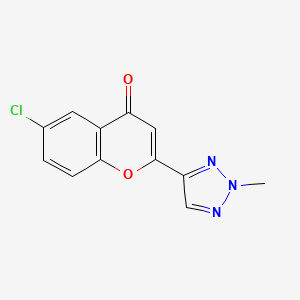

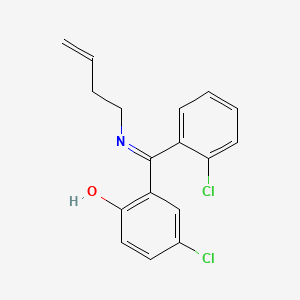
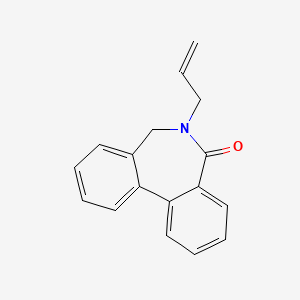
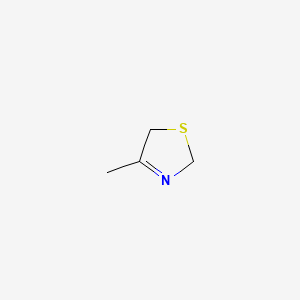
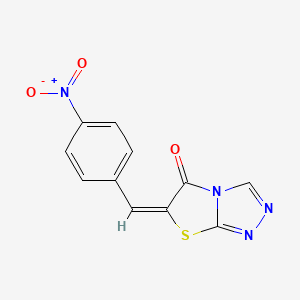


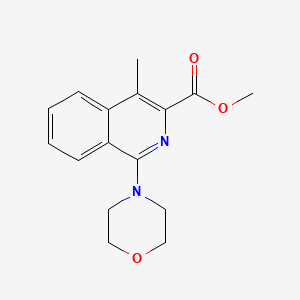
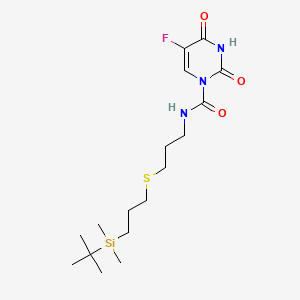

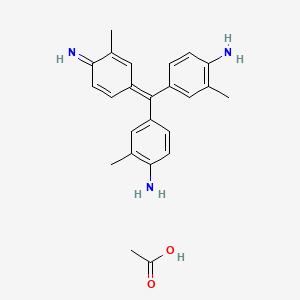
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
